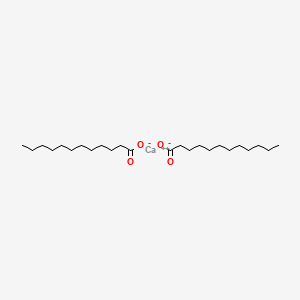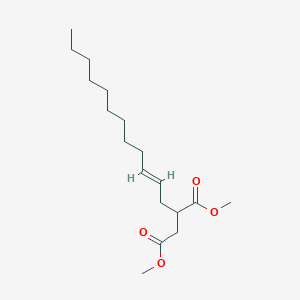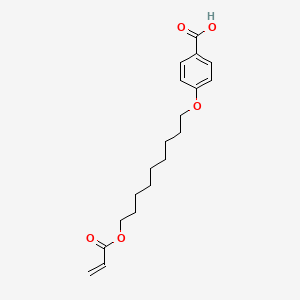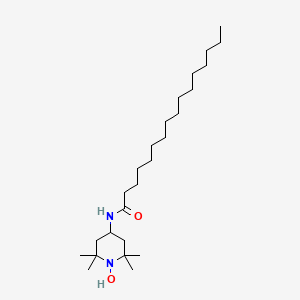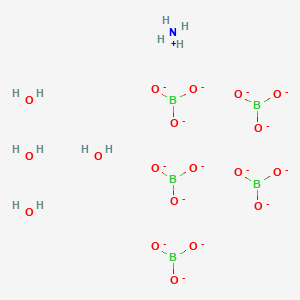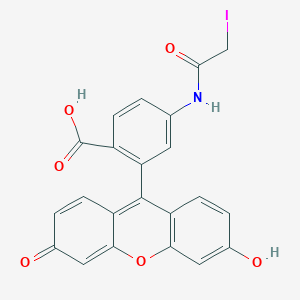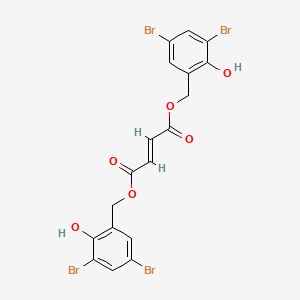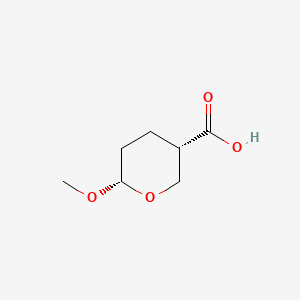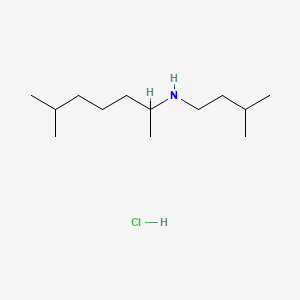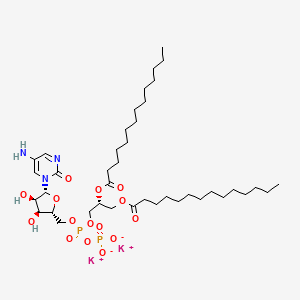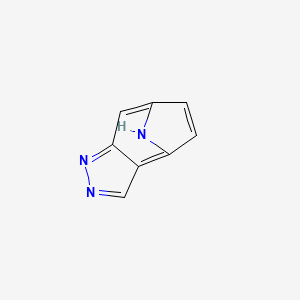![molecular formula C13H23NO2 B13835120 5-(1-ethoxyethoxy)-N,N-dimethylbicyclo[2.2.1]hept-2-en-2-amine CAS No. 41696-74-6](/img/structure/B13835120.png)
5-(1-ethoxyethoxy)-N,N-dimethylbicyclo[2.2.1]hept-2-en-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(1-Ethoxyethoxy)-N,N-dimethylbicyclo[221]hept-2-en-2-amine is a bicyclic amine compound characterized by its unique structure, which includes a bicyclo[221]heptene core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(1-ethoxyethoxy)-N,N-dimethylbicyclo[2.2.1]hept-2-en-2-amine typically involves the reaction of bicyclo[2.2.1]hept-5-en-2-one with ethoxyethanol and dimethylamine under specific conditions. The reaction is usually carried out in the presence of a catalyst, such as tetramethylammonium iodide, to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial methods may incorporate advanced purification techniques, such as chromatography, to ensure the compound meets the required specifications .
Chemical Reactions Analysis
Types of Reactions
5-(1-Ethoxyethoxy)-N,N-dimethylbicyclo[2.2.1]hept-2-en-2-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like m-chloroperoxybenzoic acid (MCPBA) to form epoxides.
Substitution: The compound can participate in nucleophilic substitution reactions, where the ethoxyethoxy group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: MCPBA in an organic solvent like dichloromethane.
Reduction: Hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.
Major Products Formed
Oxidation: Formation of epoxides.
Reduction: Formation of saturated bicyclic amines.
Substitution: Formation of substituted bicyclic amines with various functional groups.
Scientific Research Applications
5-(1-Ethoxyethoxy)-N,N-dimethylbicyclo[2.2.1]hept-2-en-2-amine has several applications in scientific research:
Mechanism of Action
The mechanism by which 5-(1-ethoxyethoxy)-N,N-dimethylbicyclo[2.2.1]hept-2-en-2-amine exerts its effects involves its interaction with specific molecular targets. The compound can act as a ligand, binding to enzymes or receptors and modulating their activity. The bicyclic structure allows for unique interactions with biological macromolecules, potentially leading to changes in cellular pathways and functions .
Comparison with Similar Compounds
Similar Compounds
Bicyclo[2.2.1]hept-5-en-2-one: A precursor in the synthesis of various bicyclic compounds.
Bicyclo[2.2.1]hept-2-ene: Used in polymerization reactions and as a building block in organic synthesis.
N-(Bicyclo[2.2.1]hept-5-en-2-ylmethyl)arenesulfonamides: Compounds with similar bicyclic structures used in medicinal chemistry.
Uniqueness
5-(1-Ethoxyethoxy)-N,N-dimethylbicyclo[2.2.1]hept-2-en-2-amine is unique due to its specific functional groups, which confer distinct chemical reactivity and biological activity. The presence of the ethoxyethoxy group and the dimethylamine moiety allows for diverse chemical modifications and interactions with biological targets, making it a valuable compound in research and industrial applications.
Properties
CAS No. |
41696-74-6 |
|---|---|
Molecular Formula |
C13H23NO2 |
Molecular Weight |
225.33 g/mol |
IUPAC Name |
5-(1-ethoxyethoxy)-N,N-dimethylbicyclo[2.2.1]hept-2-en-2-amine |
InChI |
InChI=1S/C13H23NO2/c1-5-15-9(2)16-13-8-10-6-11(13)7-12(10)14(3)4/h7,9-11,13H,5-6,8H2,1-4H3 |
InChI Key |
ZLNXXORAQOJWRU-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(C)OC1CC2CC1C=C2N(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



